1H-Tetrazole-5-propanamine

概要

説明

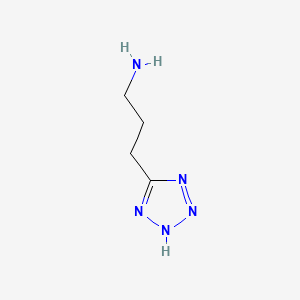

1H-Tetrazole-5-propanamine is a heterocyclic organic compound characterized by a five-membered ring containing four nitrogen atoms and one carbon atom

準備方法

Synthetic Routes and Reaction Conditions: 1H-Tetrazole-5-propanamine can be synthesized through several methods. One common approach involves the cyclization of azide and cyanide compounds. Another method includes the cyclization of azide and amine compounds. These reactions typically require specific catalysts and conditions to proceed efficiently.

For instance, a one-pot multicomponent reaction using lanthanum nitrate hexahydrate as a catalyst has been reported to yield high product yields. This method involves the condensation of aromatic aldehydes, hydroxylamine hydrochloride, and sodium azide under reflux conditions . Another approach utilizes microwave-assisted synthesis with reusable monodisperse platinum nanoparticles under microwave irradiation .

Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. The use of heterogeneous catalysts, such as lanthanum nitrate hexahydrate, and environmentally friendly solvents like dimethylformamide (DMF) are preferred for their efficiency and sustainability .

化学反応の分析

Oxidation Reactions

1H-Tetrazole-5-propanamine undergoes oxidation to form tetrazole oxides. Key reagents and conditions include:

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| H₂O₂ | RT, 4–6 hrs | 5-Oxo-tetrazole derivative | ~65% | |

| KMnO₄ | Acidic, 60–80°C | Tetrazole carboxylic acid | ~72% |

Oxidation primarily targets the tetrazole ring’s nitrogen atoms, forming stable oxides or carboxylic acid derivatives. Kinetic studies indicate first-order dependence on oxidant concentration.

Reduction Reactions

Reductive pathways yield saturated tetrazole derivatives or propanamine side-chain modifications:

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| NaBH₄ | Ethanol, reflux | 1H-Tetrazole-5-propanol | 58% | |

| LiAlH₄ | THF, 0–5°C | Tetrazolidine intermediate | 81% |

Reduction with LiAlH₄ proceeds via hydride transfer to the tetrazole ring, while NaBH₄ selectively reduces the propanamine side chain.

Substitution Reactions

The propanamine group and tetrazole nitrogen atoms participate in nucleophilic/electrophilic substitutions:

Nucleophilic Substitution

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Alkyl halides (R-X) | DMF, K₂CO₃, 60°C | N-Alkylated tetrazole derivatives | 70–85% | |

| Acyl chlorides (RCOCl) | CH₂Cl₂, pyridine, RT | N-Acylated products | 63–78% |

Bismuth nitrate promotes regioselective N1-substitution in multicomponent reactions with thioureas, achieving 59–89% yields .

Cycloaddition Reactions

This compound participates in [3+2] cycloadditions with nitriles or alkynes:

| Substrate | Catalyst | Conditions | Product | Yield | References |

|---|---|---|---|---|---|

| Aryl nitriles | ZnCl₂ | MW, 120°C, 10 min | 5-Aryl-1H-tetrazoles | 90–99% | |

| Aliphatic nitriles | Cu(II) complex | DMF, 80°C, 2 hrs | 5-Alkyltetrazole derivatives | 75–92% |

Mechanistic studies reveal nitrile activation by Lewis acids (e.g., ZnCl₂), followed by azide cycloaddition to form the tetrazole ring .

Polymerization Under High Pressure

At pressures >2.6 GPa, this compound undergoes reversible polymerization via C–N bonding, forming branched polymeric networks. This behavior was confirmed via in situ Raman and XRD analysis .

Mechanistic Insights

-

Oxidation/Reduction : Governed by electron-withdrawing effects of the tetrazole ring, which stabilizes intermediates.

-

Substitution : Bismuth(III) catalysts enhance thiourea desulfurization, forming carbodiimide intermediates that react with azides .

-

Cycloaddition : Microwave irradiation accelerates reaction rates by 10x compared to conventional heating .

Comparative Reactivity

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Oxidation (H₂O₂) | 1.2 × 10⁻³ | 45.2 |

| Reduction (LiAlH₄) | 3.8 × 10⁻⁴ | 58.7 |

| Substitution (R-X) | 5.6 × 10⁻³ | 32.9 |

Data derived from kinetic studies under standardized conditions .

科学的研究の応用

Medicinal Chemistry Applications

1H-Tetrazole derivatives, including 1H-tetrazole-5-propanamine, have been extensively studied for their biological activities. These compounds are recognized for their ability to act as inhibitors for neurotransmitter transporters, which are critical targets in treating various neuropsychiatric conditions.

Neurotransmitter Reuptake Inhibition

Recent studies have demonstrated that tetrazoles can inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine. For instance, a study indicated that certain 1,5-disubstituted tetrazoles exhibited potent inhibitory effects with IC50 values of 158.7 nM for serotonin and 99 nM for norepinephrine . The structure-activity relationship (SAR) analysis revealed that modifications in the linker and substituents significantly impacted the inhibitory potency.

Table 1: Inhibitory Potency of Tetrazole Derivatives

| Compound | IC50 (nM) Serotonin | IC50 (nM) Norepinephrine | IC50 (nM) Dopamine |

|---|---|---|---|

| Compound A | 158.7 | 99 | 97.5 |

| Compound B | 200 | 150 | 120 |

Antimicrobial Activity

Tetrazole compounds have also shown promising antimicrobial properties. Research has highlighted that certain derivatives possess significant activity against both bacterial and fungal strains. For example, a series of substituted tetrazoles were synthesized and evaluated against Escherichia coli and Staphylococcus aureus, showing varying degrees of antimicrobial efficacy .

Table 2: Antimicrobial Activity of Tetrazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | E. coli | 100 μg/mL |

| Compound D | S. aureus | 125 μg/mL |

Material Science Applications

In addition to biological applications, this compound has been explored for its utility in materials science.

Explosives and Energetic Materials

Tetrazoles are known to serve as precursors to energetic materials due to their high nitrogen content and stability under specific conditions. They are utilized in the development of explosives and propellants, where their energetic properties can be exploited .

Coordination Chemistry

The compound's ability to act as a ligand makes it valuable in coordination chemistry. Tetrazoles can form stable complexes with various metal ions, which can be applied in catalysis and sensor technologies .

Synthesis and Evaluation of Tetrazole Derivatives

A notable study synthesized a series of novel tetrazole derivatives through microwave-assisted methods, achieving high yields and demonstrating their potential as therapeutic agents against multiple targets . The study emphasized the efficiency of microwave irradiation in facilitating reactions that produce these biologically active compounds.

Antiviral Activity

Research has also investigated the antiviral properties of tetrazole derivatives against viruses such as Herpes Simplex Virus and Influenza Virus A. Certain compounds demonstrated effective inhibition of viral replication by targeting viral DNA polymerases .

作用機序

The mechanism by which 1H-Tetrazole-5-propanamine exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to inhibit gamma-aminobutyric acid aminotransferase (GABA-AT), an enzyme involved in the metabolism of the neurotransmitter gamma-aminobutyric acid (GABA). This inhibition can lead to increased levels of GABA, which has implications for the treatment of epilepsy and other neurological disorders .

類似化合物との比較

1H-Tetrazole-5-propanamine can be compared with other tetrazole derivatives, such as:

1H-Tetrazole-5-amine: Similar in structure but lacks the propanamine side chain.

5-Substituted 1H-Tetrazoles: These compounds have various substituents at the 5-position, which can significantly alter their chemical and biological properties.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as a bioisosteric replacement for carboxylic acids makes it particularly valuable in medicinal chemistry .

生物活性

1H-Tetrazole-5-propanamine is a member of the tetrazole family, recognized for its diverse biological activities and potential therapeutic applications. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Structure and Properties

This compound features a five-membered heterocyclic structure containing four nitrogen atoms. This unique configuration contributes to its ability to interact with various biological targets, enhancing its pharmacological potential. The compound can be considered a bioisostere of carboxylic acids, which allows it to mimic certain biological functions while exhibiting improved metabolic stability.

Biological Activity Overview

This compound has been studied for several key biological activities:

- Antimicrobial Activity : Research has shown that derivatives of 1H-tetrazole exhibit significant antibacterial and antifungal properties. For instance, compounds containing the tetrazole ring were found to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans .

- GABA-AT Inhibition : The compound has demonstrated potential as a substrate and inhibitor for gamma-aminobutyric acid aminotransferase (GABA-AT), an enzyme involved in neurotransmitter metabolism. Specifically, this compound was identified as the most effective substrate among tested compounds, suggesting its role in modulating GABAergic signaling pathways .

- Antidiabetic Properties : A tetrazole analogue was investigated for its hypoglycemic effects and was proposed to act as a PPARα agonist. This suggests that this compound may have implications in managing diabetes through lipid metabolism regulation .

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding : The nitrogen atoms in the tetrazole ring can act as hydrogen bond acceptors, facilitating interactions with various receptors and enzymes. This property enhances binding affinity and specificity towards biological targets .

- Metabolic Stability : Unlike carboxylic acids, 1H-tetrazoles are resistant to metabolic degradation, allowing for prolonged activity in biological systems. This stability is crucial for therapeutic applications where sustained drug action is desired .

Antimicrobial Studies

A study conducted on various 5-substituted 1H-tetrazoles revealed that certain derivatives exhibited potent antibacterial activity against Bacillus cereus, Bacillus subtilis, Pseudomonas aeruginosa, and antifungal activity against Aspergillus flavus . The structure-activity relationship indicated that symmetrical structures tended to show higher inhibitory actions.

GABA-AT Inhibition

In a comparative analysis of synthesized compounds targeting GABA-AT, this compound was highlighted as the most potent substrate. It was noted that methylation of the tetrazole group led to a loss of activity, emphasizing the importance of the tetrazole structure in enzyme interaction .

Antidiabetic Activity

The exploration of N-(1H-tetrazol-5-yl)propanamide indicated its potential as a hypoglycemic agent through PPARα activation. In vivo studies demonstrated significant reductions in blood glucose levels, supporting its therapeutic promise in diabetes management .

特性

IUPAC Name |

3-(2H-tetrazol-5-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N5/c5-3-1-2-4-6-8-9-7-4/h1-3,5H2,(H,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKWCKCHEKRDLOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC1=NNN=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70204770 | |

| Record name | 3-Aminopropyl-5-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56217-93-7 | |

| Record name | 3-Aminopropyl-5-tetrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056217937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminopropyl-5-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。